MAO-B vs. MAO-A Selectivity: 620-Fold Preference Versus the Clinical Standard Selegiline
In rat brain mitochondrial preparations in vitro, p-CMPEA demonstrates a 620-fold selectivity for MAO-B over MAO-A. This selectivity is approximately 13-fold greater than that of L-deprenyl (selegiline), the prototypical MAO-B inhibitor used clinically, which achieves only a 48-fold selectivity (Ki MAO-A: 376 nM vs. Ki MAO-B: 16.8 nM) in the same assay format [1][2]. The inhibition by p-CMPEA is competitive and fully reversible, as confirmed by dilution studies showing no enhancement of inhibition with prolonged preincubation time [3].
| Evidence Dimension | Selectivity ratio for MAO-B over MAO-A |
|---|---|
| Target Compound Data | ~620-fold selectivity (competitive, reversible) |
| Comparator Or Baseline | L-Deprenyl (selegiline): ~48-fold selectivity (Ki MAO-A: 376 ± 0.032 nM; Ki MAO-B: 16.8 ± 0.1 nM) |
| Quantified Difference | Target compound has approximately 13-fold higher MAO-B selectivity than selegiline |
| Conditions | Rat brain mitochondrial MAO-A and MAO-B activity in vitro; kinetic analysis using Lineweaver-Burk plots |
Why This Matters
For researchers developing next-generation MAO-B inhibitors for Parkinson's disease or depression, p-CMPEA provides a more selective chemical probe than selegiline, enabling cleaner dissection of MAO-B-mediated pathways without confounding MAO-A inhibition.
- [1] Kinemuchi H, Arai Y, Toyoshima Y, Tadano T, Kisara K. Studies on 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine: determination of the MAO-A or MAO-B selective inhibition in vitro. Jpn J Pharmacol. 1988;46(2):197-199. View Source
- [2] FA-73 (benzyloxy-indolyl methylamine) selectivity data providing reference values for L-deprenyl: Ki MAO-A 376 nM, Ki MAO-B 16.8 nM, 48-fold selectivity. Pharmaceutics literature cross-reference. View Source
- [3] Kinemuchi H, Arai Y. Selective inhibition of monoamine oxidase A and B by two substrate-analogues, 5-fluoro-alpha-methyltryptamine and p-chloro-beta-methylphenethylamine. Res Commun Chem Pathol Pharmacol. 1986;54(1):125-128. View Source
